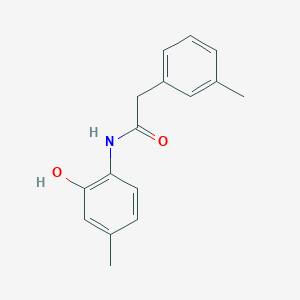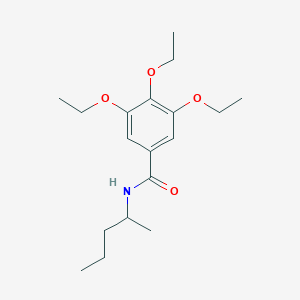
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied in scientific research. DIDS is a sulfonamide derivative that has a wide range of applications in biochemistry and physiology. In
Wirkmechanismus
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide inhibits chloride channels and transporters by binding to a specific site on the protein. The binding of this compound to the protein induces a conformational change that blocks the passage of chloride ions through the channel or transporter. This compound has been shown to inhibit several types of chloride channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR), the volume-regulated anion channel (VRAC), and the sodium-coupled bicarbonate transporter (NBC).
Biochemical and Physiological Effects:
The inhibition of chloride channels and transporters by this compound has several biochemical and physiological effects. Inhibition of CFTR by this compound has been shown to reduce the secretion of chloride and bicarbonate ions in the airways, leading to the thickening of mucus and the development of cystic fibrosis. Inhibition of VRAC by this compound has been shown to reduce cell volume regulation and induce cell death in cancer cells. Inhibition of NBC by this compound has been shown to reduce the secretion of bicarbonate ions in the pancreas, leading to the development of pancreatitis.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of chloride channels and transporters, making it an effective tool for investigating the role of these proteins in various physiological and pathological conditions. This compound is also readily available and relatively inexpensive, making it accessible to researchers. However, this compound has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on chloride channels and transporters can be non-specific, leading to off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide. One area of research is the development of more specific inhibitors of chloride channels and transporters. This could lead to the development of more targeted therapies for diseases such as cystic fibrosis and hypertension. Another area of research is the investigation of the role of chloride channels and transporters in cancer cells. This compound has been shown to induce cell death in cancer cells by inhibiting VRAC, and further research could lead to the development of new cancer therapies. Finally, the development of new methods for the delivery of this compound to specific tissues or cells could improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,6-diisopropylaniline in the presence of a base. The reaction results in the formation of this compound as a white crystalline solid. The purity of the compound can be improved through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2,5-dichloro-N-(2,6-diisopropylphenyl)benzenesulfonamide has been extensively studied in scientific research due to its ability to inhibit chloride channels and transporters. Chloride channels and transporters play a crucial role in various physiological processes, including cell volume regulation, acid-base balance, and neuronal excitability. This compound has been used in research to investigate the role of chloride channels and transporters in various physiological and pathological conditions, including cystic fibrosis, epilepsy, and hypertension.
Eigenschaften
Molekularformel |
C18H21Cl2NO2S |
|---|---|
Molekulargewicht |
386.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-[2,6-di(propan-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21Cl2NO2S/c1-11(2)14-6-5-7-15(12(3)4)18(14)21-24(22,23)17-10-13(19)8-9-16(17)20/h5-12,21H,1-4H3 |
InChI-Schlüssel |
OIUFMAWVMYSEFZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-chloro-3-[(cyclopentylacetyl)amino]-N-isopentylbenzamide](/img/structure/B308706.png)
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)



![4-chloro-3-[(cyclopentylacetyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B308717.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(3-methylphenyl)acetamide](/img/structure/B308718.png)



